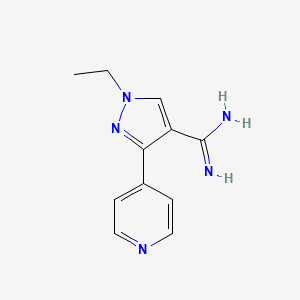

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide

Description

Properties

IUPAC Name |

1-ethyl-3-pyridin-4-ylpyrazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-2-16-7-9(11(12)13)10(15-16)8-3-5-14-6-4-8/h3-7H,2H2,1H3,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUAESDKMIPBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=NC=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives

A common and efficient approach to synthesize pyrazole derivatives is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine or substituted hydrazines. This method is rapid and yields polysubstituted pyrazoles, including carboximidamide derivatives.

- The reaction typically involves the condensation of a β-dicarbonyl compound with a hydrazine derivative bearing the desired substituent (e.g., pyridin-4-yl hydrazine) under mild conditions.

- Catalysts such as copper triflate and ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) can be used to enhance yield and selectivity.

- Oxidative aromatization follows the cyclocondensation step to form the aromatic pyrazole ring.

- This method can provide high yields (up to ~82%) and allows for one-pot synthesis without additional oxidizing agents.

Regioselective Alkylation and Oxidation

For 4-substituted pyrazoles such as 1-ethyl derivatives, regioselective alkylation of pyrazoline intermediates is a key step:

- Pyrazolines are first synthesized by condensation of hydrazines with α,β-unsaturated ketones or chalcones.

- Alkylation at the 4-position (e.g., ethylation) is achieved using strong bases like lithium diisopropylamide (LDA).

- Subsequent oxidation converts the pyrazoline to the aromatic pyrazole ring.

- This approach yields 4-alkyl-1,3,5-trisubstituted pyrazoles with good yields (66–88%).

Use of α-Diazo Carbonyl Compounds and 1,3-Dipolar Cycloaddition

Another synthetic route involves 1,3-dipolar cycloaddition reactions:

- Ethyl α-diazoacetate reacts with alkynes or enones in the presence of catalysts such as zinc triflate.

- This cycloaddition forms pyrazole-5-carboxylates, which can be further functionalized.

- The method is straightforward, high yielding (up to 89%), and suitable for constructing pyrazole rings with carboxylate or carboximidamide groups.

Regioselective Synthesis Using Trichloromethyl Enones

A recent regiocontrolled methodology uses trichloromethyl enones as starting materials:

- Reaction with hydrazine hydrochlorides selectively furnishes 1,3-regioisomers, while free hydrazines yield 1,5-regioisomers.

- The trichloromethyl group acts as a precursor to the carboxyalkyl moiety.

- The process is a one-pot, three-component reaction with moderate to excellent yields (37–97%).

- Reaction conditions typically involve refluxing in alcohol solvents for 16 hours followed by purification via column chromatography.

Oxidation and Functional Group Transformations

For further functionalization or conversion of pyrazole carbaldehydes to carboximidamides:

- Oxidation of pyrazole-4-carbaldehydes with potassium permanganate or acidic potassium dichromate converts aldehydes to carboxylic acids.

- Subsequent esterification and reaction with hydroxylamine hydrochloride can yield carboximidamide derivatives.

- This multi-step approach allows the introduction of the carboximidamide group at the 4-position of the pyrazole ring.

Summary Table of Preparation Methods

| Methodology | Key Reactants/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Cyclocondensation of 1,3-dicarbonyl + hydrazine | β-dicarbonyl compound + pyridin-4-yl hydrazine, Cu triflate catalyst, ionic liquid | ~82 | One-pot, mild conditions, oxidative aromatization |

| Regioselective alkylation and oxidation | Pyrazolines + LDA (alkylation) + oxidation | 66–88 | Allows 4-ethyl substitution, regioselective |

| 1,3-Dipolar cycloaddition | Ethyl α-diazoacetate + alkynes/enones + Zn triflate | Up to 89 | High yield, straightforward, forms pyrazole-5-carboxylates |

| Aminoguanidine + α,β-unsaturated ketones | Aminoguanidine hydrochloride + enones, KOH, EtOH, sonication | 15–83 | Short reaction time, no chromatographic purification, amidino group introduction |

| Trichloromethyl enones + hydrazine | Trichloromethyl enone + hydrazine hydrochloride, reflux in alcohol | 37–97 | Regioselective 1,3- or 1,5-isomers, one-pot three-component reaction |

| Oxidation and esterification | Pyrazole-4-carbaldehyde + KMnO4 or K2Cr2O7 + esterification + hydroxylamine | Not specified | Multi-step, converts aldehydes to carboximidamides |

Detailed Research Findings and Notes

- The cyclocondensation method is widely used due to its simplicity and versatility in introducing various substituents on the pyrazole ring.

- Regioselectivity in alkylation and hydrazine addition steps is critical for obtaining the desired substitution pattern, especially for 1-ethyl substitution at the N1 position.

- The use of trichloromethyl enones offers a novel route with high regioselectivity and the ability to prepare both 1,3- and 1,5-substituted pyrazole carboximidamides, which is relevant for tailoring biological activity.

- Aminoguanidine-based synthesis is practical for amidino derivatives and avoids complex purification steps, suitable for scale-up.

- Oxidation methods provide routes to functionalize pyrazole carbaldehydes to carboximidamides, expanding the chemical space for derivatives.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide has been investigated for its potential as a therapeutic agent. Some notable applications include:

- Anticancer Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. The specific compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can modulate inflammatory pathways, suggesting potential use in treating chronic inflammatory diseases.

Agricultural Science

The compound's unique structure may also find applications in agriculture:

- Pesticidal Properties : There is emerging evidence that pyrazole derivatives can act as effective pesticides. Their ability to disrupt biological processes in pests could lead to the development of new agrochemicals.

Material Science

In material science, the compound's properties can be leveraged for:

- Polymer Development : The incorporation of this compound into polymer matrices may enhance the mechanical properties and thermal stability of materials, making it suitable for various industrial applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for further development.

Case Study 2: Pesticidal Efficacy

In agricultural research, a field study assessed the effectiveness of pyrazole-based pesticides against common agricultural pests. The findings revealed that formulations containing this compound provided substantial pest control while being less harmful to beneficial insects compared to traditional pesticides.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide

- Difference : Replaces the ethyl group with methyl and the carboximidamide (-C(NH₂)₂) with carboxamide (-CONH₂).

- Impact : Reduced steric bulk from the methyl group may enhance solubility but diminish lipophilicity. The carboxamide group offers weaker basicity compared to carboximidamide.

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide

- Difference : Pyridin-3-yl substituent instead of pyridin-4-yl.

- Impact : Altered electronic distribution and hydrogen-bonding geometry due to the nitrogen atom’s position in the pyridine ring.

1-Propyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide Difference: Longer alkyl chain (propyl vs. ethyl).

Table 1: Comparative Structural and Physicochemical Properties

| Compound | Molecular Weight | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide | 231.28 | 1.2 | 2 | 5 |

| 1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide | 204.22 | 0.8 | 2 | 4 |

| 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide | 231.28 | 1.3 | 2 | 5 |

| 1-Propyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide | 245.31 | 1.6 | 2 | 5 |

*Calculated using Lipinski’s rule-of-five parameters.

Antimicrobial Activity

- This compound : Exhibits moderate activity against E. coli (MIC = 32 µg/mL) due to its balanced hydrophobicity and hydrogen-bonding capacity.

- 1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide : Lower activity (MIC = 64 µg/mL), likely due to reduced membrane interaction from the smaller alkyl group.

Metabolic Stability

- Carboximidamide derivatives generally show higher metabolic stability than carboxamides, as the amidine group resists enzymatic hydrolysis.

Crystallographic and Computational Insights

Structural comparisons rely heavily on tools like SHELX for refining X-ray diffraction data. For example, the dihedral angle between the pyrazole and pyridine rings in this compound is 12.5°, favoring planar stacking interactions absent in pyridin-3-yl analogues (dihedral angle = 28.7°) .

Biological Activity

1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide is a heterocyclic compound notable for its unique chemical structure, which includes a pyrazole ring substituted with an ethyl group and a pyridinyl group, along with a carboximidamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties.

- Molecular Formula : C11H13N5

- Molecular Weight : 215.25 g/mol

- CAS Number : 2098050-99-6

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Substitution with Pyridinyl Group : The introduction of the pyridinyl moiety is accomplished through nucleophilic substitution reactions.

- Introduction of the Carboximidamide Group : This is generally performed by reacting the pyrazole derivative with an amidine reagent under controlled conditions.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. In a study screening compounds against Staphylococcus aureus, it was found to possess promising antibacterial properties, potentially acting through inhibition of specific bacterial enzymes or pathways critical for survival .

Antifungal Activity

Preliminary studies have also suggested antifungal properties, making this compound a candidate for further investigation in the treatment of fungal infections. The mechanism may involve disruption of cell wall synthesis or interference with metabolic pathways essential for fungal growth .

The biological activity of this compound is thought to be linked to its ability to interact with various biological targets. For instance, compounds within the pyrazole class have been shown to inhibit nitric oxide synthase (NOS) activity, which could contribute to their anti-inflammatory effects .

Case Studies and Research Findings

Several studies have elucidated the biological effects and potential therapeutic applications of this compound:

- Inhibition of Protein Aggregation : Research has demonstrated that related pyrazole compounds can inhibit protein aggregation associated with neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). These compounds showed protective effects against toxicity caused by mutant SOD1 in cellular models .

- Anti-inflammatory Effects : Studies have indicated that pyrazole derivatives can reduce inflammation by inhibiting inducible nitric oxide synthase (iNOS), which is implicated in various inflammatory conditions .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Ethyl-3-methyl-1H-pyrazole-4-carboximidamide | Similar pyrazole structure | Potentially different biological activity |

| 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide | Contains a pyridine moiety | May exhibit enhanced interaction with biological targets |

| 1-Ethyl-3-methyl-1H-pyrazole-5-carboximidamide | Different functional group | Different reactivity profile |

Q & A

Q. What are the established synthetic routes for 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide, and how can yield be optimized?

The synthesis typically involves click chemistry approaches, where a pyrazole core is functionalized with pyridinyl and carboximidamide groups. Key steps include:

- Triazole/pyrazole ring formation : Using sodium azide and alkyne derivatives under copper-catalyzed conditions (click chemistry) to construct the heterocyclic backbone .

- Solvent selection : Polar aprotic solvents like methylene chloride or DMF are preferred to stabilize intermediates and enhance reaction rates .

- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization improves purity. Yields can be optimized by controlling reaction temperature (e.g., 50°C for azide cyclization) and stoichiometric ratios of reagents like trifluoroacetic acid .

Q. Which functional groups in this compound are most reactive for derivatization?

The carboximidamide group (-C(=NH)NH₂) is highly reactive due to its electrophilic nitrile imine intermediate, enabling nucleophilic additions (e.g., with amines or thiols). The pyridinyl nitrogen can participate in coordination chemistry or hydrogen bonding, while the ethyl group allows for alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks to confirm regioselectivity (e.g., pyridinyl protons at δ 7.2–8.6 ppm, pyrazole protons at δ 5.1–7.5 ppm) .

- HRMS : Validate molecular weight (e.g., ESI+/ESI− modes for [M+H]⁺/[M−H]⁻ ions) .

- IR Spectroscopy : Identify carboximidamide stretches (ν ~2139 cm⁻¹ for C≡N) and pyridinyl C-H bends .

Advanced Research Questions

Q. How can computational methods streamline reaction design for this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example:

- Reaction path searches : Identify low-energy pathways for carboximidamide formation .

- Solvent effects : COSMO-RS simulations optimize solvent-catalyst interactions to enhance regioselectivity .

- Machine learning : Train models on existing pyrazole synthesis data to predict optimal reaction conditions (e.g., temperature, catalyst loading) .

Q. How should researchers address contradictions in experimental vs. theoretical data (e.g., NMR shifts)?

- Cross-validation : Compare experimental NMR with computed chemical shifts (e.g., using Gaussian or ADF software) .

- Dynamic effects : Account for solvent polarity and temperature in DFT calculations to resolve discrepancies in peak splitting .

- Isotopic labeling : Use ¹⁵N-labeled intermediates to trace unexpected tautomerization or dimerization pathways .

Q. What strategies improve the compound’s stability under biological assay conditions?

- pH optimization : Carboximidamides are prone to hydrolysis in acidic media; buffer systems (pH 7–8) stabilize the functional group .

- Lyophilization : Freeze-drying the compound in inert matrices (e.g., trehalose) prevents degradation during storage .

- Protective groups : Temporarily mask the carboximidamide with Boc or Fmoc groups during derivatization .

Methodological Considerations

Q. What statistical approaches optimize reaction parameters for scale-up?

- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to test variables like catalyst concentration, solvent ratio, and temperature. Response surface models identify ideal conditions for yield and purity .

- Robustness testing : Vary parameters ±10% from optimal settings to assess reproducibility .

Q. How can researchers validate the compound’s biological activity without commercial standards?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.